Chemical and physical properties of Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
Chemical and physical properties of Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I approach the utilization of β -diketoesters not merely as a sequence of laboratory steps, but as a highly orchestrated manipulation of thermodynamic equilibria and kinetic pathways. Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is a highly versatile 1,3-diketone building block. Its unique structural dynamics make it an indispensable precursor for synthesizing complex heterocyclic scaffolds, including pyrazoles, pyrimidines, and isoxazoles, which are frequently evaluated for pharmaceutical and agrochemical applications.
This whitepaper provides an in-depth analysis of its chemical properties, structural tautomerism, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.
Core Identity and Quantitative Properties
Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate is defined by its highly functionalized carbon backbone, featuring a terminal ethyl ester, a 1,3-diketone moiety, and an electron-rich 3,4-dimethoxyphenyl ring. The electron-donating methoxy groups significantly influence the electrophilicity of the adjacent carbonyls, dictating the regioselectivity in downstream cyclization reactions.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate |
| CAS Registry Number | 70909-46-5[1] |
| Molecular Formula | C14H16O6[1] |
| Molecular Weight | 280.27 g/mol [1] |
| Topological Polar Surface Area (TPSA) | ~ 78.9 Ų |
| Hydrogen Bond Donors | 0 (Keto form) / 1 (Enol form) |
| Hydrogen Bond Acceptors | 6 |
| State at Room Temperature | Solid (typically crystalline) |
Structural Dynamics: Keto-Enol Tautomerism
To master the reactivity of this compound, one must understand its tautomeric behavior. In solution, β -diketoesters exist in an equilibrium between the diketo form and the enol form. For Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate, the enol tautomer is heavily favored.
Causality of Enol Stabilization: The enol form is stabilized by a strong, six-membered intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen. Furthermore, the extended π -conjugation—stretching from the electron-donating 3,4-dimethoxyaryl ring through the enol double bond to the ester carbonyl—creates a highly stable, planar system. This tautomerism is not just a structural curiosity; it is the fundamental reason this molecule acts as an excellent bidentate electrophile in heterocycle synthesis.
Synthetic Methodology: The Claisen Condensation
The primary route to synthesize this building block is through a crossed Claisen condensation. The key intermediate 4-aryl-2,4-diketoesters are synthesized via a high-yield2[2].
Workflow for the Claisen condensation synthesis of the target compound.
Self-Validating Protocol: Crossed Claisen Condensation
This protocol is designed with in-process physical checks to ensure the reaction's integrity at every stage.
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Reagent Preparation: Charge a flame-dried flask with anhydrous ethanol under a nitrogen atmosphere. Add sodium metal piece by piece to generate sodium ethoxide (NaOEt) in situ.
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Causality: We use strictly anhydrous conditions because the presence of water would lead to the competitive saponification of diethyl oxalate, destroying the electrophile.
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Electrophile/Nucleophile Addition: Cool the solution to 0°C. Add a pre-mixed solution of 3,4-dimethoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.
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Causality: Diethyl oxalate lacks α -protons, making it incapable of self-condensation, thereby acting solely as the electrophile. The slight excess ensures complete consumption of the acetophenone.
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Enolization and Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
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Validation Check: The reaction mixture will transition from a clear solution to a thick, yellow/orange suspension. This physical precipitation of the sodium enolate salt is your visual confirmation that the condensation has successfully occurred.
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Acidic Quench: Pour the suspension into crushed ice and slowly add 1M HCl until the pH reaches 2-3.
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Validation Check: The thick salt suspension will dissolve, and a new precipitate (the neutral β -diketoester) will form. If the product oils out, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
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Downstream Applications: A Hub for Heterocyclic Scaffolds
The true value of Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate lies in its ability to act as a central hub for the divergent synthesis of bioactive heterocycles. It is heavily utilized in the 3[3], reacting with amidines to form highly substituted pyrimidines[4].
Logical relationship of CAS 70909-46-5 as a central hub for heterocycle synthesis.
Self-Validating Protocol: Pinner Pyrimidine Synthesis
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Reaction Setup: Dissolve Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate (1.0 eq) and an amidine hydrochloride (e.g., benzamidine HCl, 1.2 eq) in absolute ethanol.
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Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.5 eq).
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Causality: The base serves a dual purpose: it liberates the free amidine from its hydrochloride salt and deprotonates the β -diketoester to facilitate the initial nucleophilic attack and subsequent dehydration steps.
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Reflux & Monitor: Heat the mixture to reflux for 8-12 hours.
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Validation Check: Monitor via TLC (Hexanes:EtOAc). The highly conjugated starting material will appear as a bright UV-active spot (254 nm). The reaction is validated when this spot disappears, replaced by a new, lower-Rf UV-active spot corresponding to the pyrimidine product.
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Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Recrystallize the crude product from ethanol/water.
References
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Building Blocks P15629 | EvitaChem: Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate. evitachem.com. 1
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Synthesis and Herbicidal Activity of α-Amino Phosphonate Derivatives Containing Thiazole and Pyrazole Moieties. researchgate.net. 2
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Pinner pyrimidine synthesis from a 1,3-diketones and an amidine. aifchem.com. 3
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Pyrimidine Synthesis - Product Catalog. aifchem.com. 4



